2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its unique structure, which includes a fluorinated phenyl ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a sensor for detecting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
2-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated phenyl ring and a dioxaborolane moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H17BF4O3 |
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Molecular Weight |
320.09 g/mol |
IUPAC Name |
2-[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-6-10(16)11(7-9)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
InChI Key |
IVFGDROATIWGAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC(F)(F)F |
Origin of Product |
United States |
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